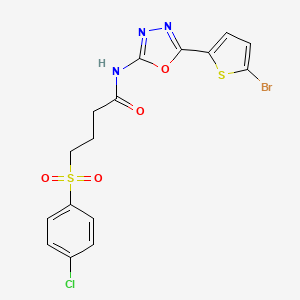

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Descripción

Propiedades

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN3O4S2/c17-13-8-7-12(26-13)15-20-21-16(25-15)19-14(22)2-1-9-27(23,24)11-5-3-10(18)4-6-11/h3-8H,1-2,9H2,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOWBFNPMUFLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a heterocyclic compound featuring a complex structure that combines elements of thiophene and oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Structural Features:

- Bromothiophene moiety: Contributes to the compound's reactivity and biological activity.

- Oxadiazole ring: Known for its pharmacological properties.

- Sulfonamide group: Associated with various therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds demonstrate varying degrees of antimicrobial activity. For instance:

- Compounds containing the oxadiazole moiety have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects .

| Compound | Activity | Bacterial Strains Tested | IC50 Values |

|---|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(chlorophenyl)sulfonylbutanamide | Antimicrobial | Salmonella typhi, Bacillus subtilis | Moderate |

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

The biological activity of this compound may involve interaction with specific enzymes or receptors, leading to therapeutic effects. For example:

- Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antibacterial Activity:

- Enzyme Inhibition Studies:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anticancer Activity

Compound 97: N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluoro-phenyl)-4-methoxybenzenesulfonamide

- Structure : Shares the 1,3,4-oxadiazole core and a sulfonamide-linked aromatic group.

- Activity: Exhibited broad-spectrum antiproliferative activity with 90.47% inhibition against T-47D breast cancer cells and >80% inhibition across leukemia and melanoma cell lines .

- Key Difference : Replacement of bromothiophene with a 4-chlorophenyl group reduces steric bulk but maintains potency. The additional methoxy group may enhance solubility.

4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide

Antimicrobial and Enzyme Inhibition

N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide (e.g., 6f , 6o )

- Structure : Features a 4-chlorophenyl-oxadiazole with sulfanyl acetamide side chains.

- Activity : 6f showed potent antimicrobial activity against S. aureus and E. coli, while 6o exhibited lower cytotoxicity .

- Key Difference : The absence of a sulfonyl group reduces metabolic stability but improves microbial membrane penetration.

3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (7h)

- Structure : Incorporates a piperidinyl-sulfonyl group linked to oxadiazole.

- Activity : Demonstrated enzyme inhibition in acetylcholinesterase (AChE) docking studies, with structural flexibility enhancing binding .

Crystallographic Data

- N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide: Exhibits C–H···π interactions and π-π stacking in its crystal lattice, stabilizing the oxadiazole ring .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide?

- Methodological Answer : The synthesis involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate (e.g., using isonicotinic acid hydrazide with triethyl orthoacetate under reflux) .

- Step 2 : Coupling reactions to introduce the bromothiophene and 4-chlorophenylsulfonyl moieties. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used, with catalysts such as trifluoroacetic acid to enhance yield .

- Step 3 : Final purification via column chromatography or recrystallization. Reaction temperatures (typically 60–100°C) and pH control (neutral to mildly acidic) are critical to avoid side reactions .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for thiophene/chlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 567.92 [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, C–S bond distances of ~1.75 Å in sulfonyl groups) .

Q. What functional groups contribute to its reactivity and potential bioactivity?

- Methodological Answer : Critical groups include:

- Oxadiazole ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Bromothiophene : Enhances lipophilicity and halogen bonding (Br···N/O interactions) .

- 4-Chlorophenylsulfonyl group : Stabilizes protein-ligand interactions via sulfonyl oxygen hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts during synthesis?

- Methodological Answer : Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility and reduce dimerization .

- Catalyst Screening : Use of Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups with >80% efficiency .

- Byproduct Analysis : TLC monitoring at each step identifies impurities; quenching with aqueous NaHCO removes acidic byproducts .

Q. What experimental approaches are used to study its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) in real-time (e.g., binding to kinase domains at ~10–100 nM) .

- Molecular Dynamics Simulations : Predicts binding modes (e.g., sulfonyl group anchoring to Arg residues in ATP-binding pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor interactions .

Q. How do researchers resolve contradictions in structural or bioactivity data across studies?

- Methodological Answer :

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–Cl bond length discrepancies <0.05 Å) with computational models .

- Dose-Response Reproducibility : Replicate bioassays (e.g., IC in cancer cell lines) under standardized conditions (e.g., 48h exposure, 10% FBS media) .

- Meta-Analysis : Cross-reference NMR shifts and MS spectra across databases (e.g., PubChem, CSD) to validate purity .

Key Considerations for Experimental Design

- Stability Testing : Monitor degradation in DMSO stock solutions over 72h using UV-Vis spectroscopy (λ~270 nm for oxadiazole absorbance) .

- Toxicity Profiling : Use zebrafish embryos (96h post-fertilization) to assess acute toxicity (LC >100 µM indicates low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.